5alpha-Estrane-3beta,17alpha-diol
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Overview
Description
5alpha-Estrane-3beta,17alpha-diol is a steroid compound with the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol . It is a metabolite of testosterone and has been implicated as a regulator of gonadotropin secretion . This compound is part of the androstane family and is known for its androgenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Estrane-3beta,17alpha-diol typically involves the reduction of 5alpha-androstane-3,17-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5alpha-Estrane-3beta,17alpha-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), methanesulfonyl chloride (MsCl)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: More saturated derivatives
Substitution: Tosylates or mesylates
Scientific Research Applications
5alpha-Estrane-3beta,17alpha-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5alpha-Estrane-3beta,17alpha-diol involves its interaction with androgen receptors. It acts as an agonist, binding to these receptors and modulating the expression of target genes involved in androgenic activity . This compound also influences the hypothalamic-pituitary-gonadal axis, regulating the secretion of gonadotropins .
Comparison with Similar Compounds
Similar Compounds
5alpha-Androstane-3beta,17beta-diol: Another metabolite of testosterone with similar androgenic activity.
3beta-Androstanediol: A selective agonist of estrogen receptor beta (ERβ) with distinct biological activities.
Uniqueness
5alpha-Estrane-3beta,17alpha-diol is unique due to its specific configuration and its role as a regulator of gonadotropin secretion. Unlike 3beta-Androstanediol, which primarily acts on estrogen receptors, this compound exerts its effects mainly through androgen receptors .
Properties
Molecular Formula |
C18H30O2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14R,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13+,14+,15-,16-,17+,18+/m1/s1 |
InChI Key |
QNKATSBSLLYTMH-DFCPBBEJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@H]1CC[C@@H]2O)O |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Origin of Product |
United States |
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